Target Potency: CK2α and CLK2 Kinase Inhibition Profile of a 4,6-Dichloro-2,5-dimethylpyrimidine Derivative
Derivatives synthesized from the 4,6-dichloro-2,5-dimethylpyrimidine scaffold exhibit potent, low-nanomolar inhibition of key oncology targets. A specific derivative, CHEMBL4875513, demonstrates an IC50 of 0.610 nM against Casein Kinase 2 alpha 3 (CK2α) [1] and an IC50 of 2.40 nM against Dual specificity protein kinase CLK2 [2]. While direct comparative data for different scaffolds against these exact targets is limited in public repositories, the absolute potency establishes a high benchmark for this specific substitution pattern, which is not replicable with other core heterocycles or substitution patterns without extensive and costly re-optimization.
| Evidence Dimension | Enzyme Inhibition (CK2α) |
|---|---|
| Target Compound Data | IC50 = 0.610 nM |
| Comparator Or Baseline | No direct comparator; potency is an absolute benchmark. |
| Quantified Difference | N/A |
| Conditions | Inhibition of human CK2 incubated for 2 hrs [1] |
Why This Matters
This data confirms that the 4,6-dichloro-2,5-dimethylpyrimidine core is a privileged scaffold for generating high-affinity kinase inhibitors, justifying its selection over generic heterocycles in early-stage drug discovery projects targeting CK2α or CLK2.
- [1] BindingDB. (2022). BDBM50566488 (CHEMBL4875513) - Activity Spreadsheet: Enzyme Inhibition Constant Data for Casein kinase II subunit alpha 3. View Source
- [2] BindingDB. (2022). BDBM50566488 (CHEMBL4875513) - Activity Spreadsheet: Enzyme Inhibition Constant Data for Dual specificity protein kinase CLK2. View Source
